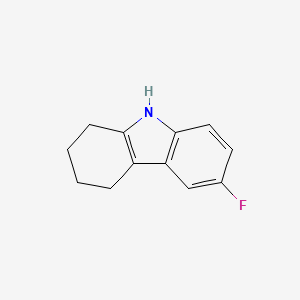

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole

Vue d'ensemble

Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole, a compound known for its diverse applications in medicinal chemistry and material science. This compound has a molecular formula of C12H12FN and a molecular weight of 189.23 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole typically involves the fluorination of tetrahydrocarbazole. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it to amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted carbazoles.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential :

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole has been investigated for its role as a pharmacophore in drug development. It shows promise in targeting various diseases including cancer and neurological disorders. The compound's ability to modulate serotonin pathways suggests potential applications in treating mood disorders and anxiety-related conditions .

CRTH2 Receptor Antagonism :

Research indicates that derivatives of this compound can act as antagonists for the CRTH2 receptor, which is implicated in allergic and inflammatory responses. These compounds have shown efficacy in treating conditions such as asthma, rhinitis, and other immune disorders .

Organic Synthesis

Building Block for Complex Molecules :

The compound serves as a vital building block in organic synthesis. Its unique structure allows for the creation of more complex molecules that can exhibit bioactivity. This includes the synthesis of novel antidepressants and anxiolytics through modifications of its core structure .

Material Science

Development of Novel Materials :

Due to its unique electronic and optical properties, this compound is being studied for applications in material science. Its structural features may lead to the development of advanced materials with specific mechanical or electronic characteristics.

Biological Studies

Biochemical Assays :

The compound is utilized in biochemical assays to investigate enzyme interactions and receptor binding processes. Its fluorine atom enhances binding affinity and selectivity towards target proteins, making it suitable for studying cellular pathways and mechanisms of action.

Case Study 1: Antidepressant Development

A study focused on the structure-activity relationship (SAR) of carbazole derivatives highlighted the potential of this compound as a dual-action selective serotonin reuptake inhibitor. This compound demonstrated significant biological activity that could lead to new therapeutic options for mood disorders .

Case Study 2: Allergy Treatment

Research on CRTH2 antagonists revealed that compounds derived from this compound effectively reduced inflammatory responses associated with allergic conditions. This finding supports the compound's application in developing treatments for chronic allergic diseases .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential pharmacophore for cancer and neurological disorders; CRTH2 receptor antagonism |

| Organic Synthesis | Building block for complex bioactive molecules; synthesis of antidepressants |

| Material Science | Development of materials with unique electronic and optical properties |

| Biological Studies | Used in assays for enzyme interactions; enhanced binding due to fluorine atom |

Mécanisme D'action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,9-Tetrahydro-1H-carbazole: The non-fluorinated parent compound.

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: A chlorinated analogue.

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole: A brominated analogue

Uniqueness

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications .

Activité Biologique

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of the carbazole framework that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydrocarbazole structure with a fluorine atom at the 6-position. This modification can significantly influence its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12FN |

| CAS Number | 2367-17-1 |

| Molecular Weight | 201.23 g/mol |

| Physical State | Solid at room temperature |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to various receptors and enzymes, which can lead to diverse pharmacological effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to inflammation, cancer progression, and viral infections .

Antiviral Properties

Research has shown that carbazole derivatives exhibit antiviral activities against several viruses. For instance, studies on related compounds have demonstrated efficacy against Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV). The potency of these compounds often correlates with the nature of substituents on the carbazole ring. For example, modifications at the C6 position can enhance activity against HCV .

- Example Study : A derivative with a similar structure showed an EC50 value of 0.031 µM against HCV genotype 1b with minimal cytotoxicity (CC50 > 50 µM) and a high selectivity index (SI > 1612) .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. The presence of the fluorine atom is thought to enhance lipophilicity and bioavailability, contributing to its effectiveness as an anticancer agent.

| Cancer Type | IC50 Value | CC50 Value | Selectivity Index |

|---|---|---|---|

| Bladder Cancer | Not specified | Not specified | High |

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. The fluoro substituent could enhance interactions with inflammatory mediators or receptors involved in inflammatory pathways .

Case Studies

- Antiviral Activity Against HCV :

-

Anticancer Screening :

- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against bladder cancer cells. Further optimization of substituents may lead to more potent analogs suitable for therapeutic development.

- Mechanistic Insights :

Propriétés

IUPAC Name |

6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQOAURZPIFPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407982 | |

| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-17-1 | |

| Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.